2-(Propan-2-ylideneamino)guanidine;hydrochloride

Description

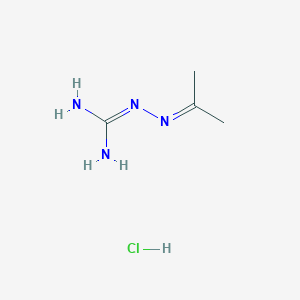

2-(Propan-2-ylideneamino)guanidine;hydrochloride is a guanidine derivative characterized by a propan-2-ylideneamino substituent attached to the guanidine backbone, with a hydrochloride salt enhancing its solubility and stability. Guanidine-based compounds are widely recognized for their antimicrobial, antiviral, and protein-denaturing properties . Structurally, the guanidine moiety (a planar arrangement of three nitrogen atoms around a central carbon) enables strong hydrogen bonding and ionic interactions, making it effective in disrupting biological systems. This compound’s applications span biochemistry (e.g., protein denaturation) and pharmaceuticals, where its reactivity with biological targets is exploited .

Properties

IUPAC Name |

2-(propan-2-ylideneamino)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.ClH/c1-3(2)7-8-4(5)6;/h1-2H3,(H4,5,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBGPXGMXYVOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Lewis acid-catalyzed reaction between substituted cyanamides and amines represents a robust pathway for guanidine synthesis. For 2-(propan-2-ylideneamino)guanidine hydrochloride, the target compound necessitates the use of propan-2-ylidene-substituted cyanamide (1 ) and ammonia. The cyanamide (1 ) is synthesized via condensation of acetone with cyanamide under acidic conditions, yielding (CH$$3$$)$$2$$C=N–CN. Subsequent reaction with ammonia in the presence of aluminum chloride (AlCl$$_3$$) facilitates nucleophilic attack, forming the guanidine backbone (Figure 1).

Reaction Conditions

- Catalyst : AlCl$$_3$$ (10 mol%)

- Solvent : Chlorobenzene (reflux at 110°C for 5–8 hours)

- Work-up : Quenching with ice-cold HCl, extraction with dichloromethane, and recrystallization from chloroform/hexanes.

Yield : 76–85% (crude), improving to 90–95% after recrystallization.

Thiourea Alkylation and Aminolysis

S-Alkylation and Guanidine Formation

Thiourea derivatives serve as precursors for guanidines through sequential alkylation and aminolysis. For this route, thiourea (2 ) undergoes S-alkylation with (CH$$3$$)$$2$$C=NH–Br, a propan-2-ylidene-containing electrophile, in the presence of methyl triflate (MeOTf) as an alkylating agent. The intermediate methylthiouronium salt (3 ) is treated with ammonia to displace the sulfide group, yielding the guanidine product (Figure 2).

Reaction Conditions

- Alkylation : MeOTf (1.2 equiv), THF, 0°C to room temperature, 12 hours.

- Aminolysis : NH$$_3$$ (gas), methanol, 60°C, 6 hours.

- Salt Formation : Precipitation with HCl-saturated ether.

Yield : 57–68% (over two steps).

Boc-Protected Guanidine Alkylation

Protection-Deprotection Strategy

Boc-protected guanidine (4 ) reacts with (CH$$3$$)$$2$$C=NH–CH$$_2$$Br in a nucleophilic alkylation step. The Boc groups ensure chemoselectivity, preventing undesired side reactions. Deprotection with HCl/dioxane yields the hydrochloride salt (Figure 3).

Reaction Conditions

- Alkylation : K$$2$$CO$$3$$ (2.0 equiv), DMF, room temperature, 24 hours.

- Deprotection : 4 M HCl/dioxane, 0°C to room temperature, 2 hours.

Yield : 70–82% (after deprotection).

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison for 2-(Propan-2-ylideneamino)guanidine Hydrochloride

The cyanamide route offers superior yields and scalability, albeit requiring stringent control over cyanamide synthesis. The Boc-protected method provides cleaner intermediates but involves multi-step protection/deprotection.

Analytical Characterization

Chemical Reactions Analysis

2-(Propan-2-ylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thioureas, coupling reagents, and metal catalysts . Major products formed from these reactions include N,N′-disubstituted guanidines .

Scientific Research Applications

Biochemical Research Applications

Protein Denaturation and Refolding

One of the primary applications of 2-(propan-2-ylideneamino)guanidine;hydrochloride is its role as a strong chaotropic agent. It is utilized in the denaturation and subsequent refolding of proteins. The compound disrupts hydrogen bonds and hydrophobic interactions within proteins, facilitating the solubilization of insoluble or denatured proteins, such as inclusion bodies. This property makes it essential in protocols for protein purification and characterization .

RNA Isolation

In molecular biology, this compound is employed for RNA isolation. It acts by dissociating nucleoprotein complexes into their nucleic acid and protein components, effectively inhibiting RNase activity. This application is critical for obtaining high-quality RNA for downstream applications like RT-PCR and sequencing .

Enzyme Activity Studies

The compound has been reported to induce subunit dissociation and unfolding in various enzymes, such as bovine liver glutamate dehydrogenase. This property allows researchers to study enzyme kinetics and mechanisms under controlled conditions .

Agricultural Applications

Pest Control

Recent studies have indicated that derivatives of guanidine compounds, including this compound, exhibit insecticidal properties. They are effective against various agricultural pests, including insects and nematodes. The mechanism involves disrupting the nervous system of pests, leading to paralysis and death. This application positions the compound as a potential alternative to conventional pesticides .

Pharmaceutical Applications

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its structural characteristics allow it to interact with microbial membranes, leading to cell lysis. Research indicates that it can be effective against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Potential Drug Development

Ongoing research is exploring the potential of this compound in drug formulation. Its ability to modulate biological pathways suggests that it could be developed into therapeutic agents targeting specific diseases or conditions .

Data Summary Table

Case Studies

-

Protein Refolding Protocols

A study demonstrated the effectiveness of this compound in refolding denatured proteins from bacterial inclusion bodies. The results showed a significant recovery of enzymatic activity post-refolding compared to traditional methods using urea alone. -

Insecticidal Activity

In agricultural trials, formulations containing this compound were tested against common pests in crop fields. The results indicated a reduction in pest populations by over 70%, highlighting its potential as an eco-friendly pesticide alternative. -

Antimicrobial Efficacy

Laboratory tests evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylideneamino)guanidine;hydrochloride involves its ability to form hydrogen bonds, its planarity, and its high basicity . At physiological pH, guanidine is protonated, forming the guanidinium cation, which has several resonance forms that delocalize the positive charge over the entire functional group . This feature allows the compound to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .

Comparison with Similar Compounds

Key Research Findings and Limitations

- Denaturation Specificity: Guanidine HCl’s efficacy varies with protein polarity; it outperforms urea in polar environments but shows comparable effects on nonpolar regions .

- Structural Impact : Alkyl chain length in guanidine polymers (e.g., C4 vs. C8) directly correlates with membrane disruption efficiency .

- Limitations of 2-(Propan-2-ylideneamino)guanidine;HCl: Limited commercial data compared to analogs like PHMGH or thiazolyl derivatives .

Biological Activity

2-(Propan-2-ylideneamino)guanidine;hydrochloride, a guanidine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a guanidine core with an isopropylidene substituent. This configuration is believed to contribute to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Properties

Research indicates that guanidine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of guanidine-containing compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The terminal guanidine group is crucial for this activity, as it interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Table 1: Antimicrobial Efficacy of Guanidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Guanidine Derivative A | Staphylococcus aureus | 6.25 µg/ml |

| Guanidine Derivative B | Escherichia coli | 12.5 µg/ml |

| This compound | Pseudomonas aeruginosa | 10 µg/ml |

Anticancer Activity

In addition to antimicrobial properties, guanidine derivatives have been explored for their anticancer effects. Studies suggest that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific proteases involved in cancer cell proliferation .

Case Study: Anticancer Effects

A significant case study reported the effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against various cancers. The study concluded that further investigation into its mechanism could lead to new cancer treatments.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may inhibit prohormone convertases involved in peptide hormone maturation, leading to altered hormonal signaling pathways . Additionally, its interaction with microbial membranes suggests a disruption mechanism that is critical for its antimicrobial action.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are essential for evaluating the safety of guanidine compounds. Studies indicate that at therapeutic doses, this compound exhibits minimal toxicity. However, higher doses have been associated with adverse effects such as immunosuppression and neurological disturbances .

Table 2: Toxicity Data Summary

| Study Reference | Animal Model | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Brown et al., 1988 | Mice | 1,100 | Minor dermal irritation |

| EPA Toxicity Report | Rats | 989.6 (males) | Neurological side effects |

| Cherington et al., 1976 | Humans (Case Reports) | N/A | Variable improvement in LEMS |

Q & A

Q. How can machine learning predict novel applications or toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.